molecular formula C₂₀H₂₂N₂O₄ B1140841 9-Acetoxyrubanone CAS No. 60723-43-5

9-Acetoxyrubanone

Cat. No. B1140841
CAS RN: 60723-43-5
M. Wt: 354.4
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-Acetoxyrubanone (9-AOX) is a naturally occurring compound found in the bark of various trees. It is a secondary metabolite derived from the oxidation of 9-hydroxy-2-methyl-6-hydroxy-4-oxo-4H-pyran-3-one. 9-AOX has been studied for its potential medicinal and therapeutic uses, as well as its role in biochemistry and physiology.

Scientific Research Applications

  • Effects of 9-Alpha-Fluoro Hydrocortisone Acetate on Adrenal Function (West, 1955) studied 9-a-fluoro hydrocortisone acetate's clinical trials for rheumatoid arthritis treatment. This study highlights the possibilities of producing hydrocortisone analogues with differentially enhanced physiological properties (West, 1955).

  • Acetoxytropyliumbromid Synthese, Strukturbeweis, Verhalten in Lösung†

    (Engel et al., 1976) discusses the synthesis and structural properties of Acetoxytropyliumbromide. This compound is formed from tropone and acetylbromide, and its structure has been proved by X-ray analysis (Engel et al., 1976).

  • Induction of Heme Oxygenase-1 by Sodium 9-Hydroxyltanshinone IIA Sulfonate Derivative Contributes to Inhibit LPS-Mediated Inflammatory Response in Macrophages (Liu et al., 2015) studied a compound derived from sodium 9-hydroxyltanshinone IIA sulfonate, which showed potential in suppressing inflammatory responses. This study suggests the compound's role in the prevention and therapy of cardiovascular diseases (Liu et al., 2015).

  • Chemoprevention of Rat Prostate Carcinogenesis by 9-cis-retinoic Acid (McCormick et al., 1999) demonstrated the potent anticarcinogenic activity of 9-cis-retinoic acid in rat prostate, suggesting its potential for clinical prostate cancer chemoprevention trials (McCormick et al., 1999).

  • Potential Antitumor Agents. 60. Relationships Between Structure and In Vivo Colon 38 Activity for 5-Substituted 9-Oxoxanthene-4-acetic Acids (Atwell et al., 1990) explored antitumor agents effective against mouse colon adenocarcinoma. The study highlighted the correlation between the lipophilic properties of substituents and activity, suggesting a potential in cancer treatment (Atwell et al., 1990).

properties

IUPAC Name

[(S)-(6-methoxyquinolin-4-yl)-[(2R,4S)-5-oxo-1-azabicyclo[2.2.2]octan-2-yl]methyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O4/c1-12(23)26-20(18-9-13-6-8-22(18)11-19(13)24)15-5-7-21-17-4-3-14(25-2)10-16(15)17/h3-5,7,10,13,18,20H,6,8-9,11H2,1-2H3/t13-,18+,20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYRRDLVMUWTZKM-VIZZQPHQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC(C1CC2CCN1CC2=O)C3=C4C=C(C=CC4=NC=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@H]([C@H]1C[C@@H]2CCN1CC2=O)C3=C4C=C(C=CC4=NC=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.